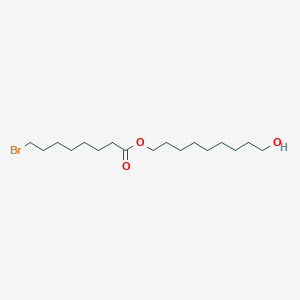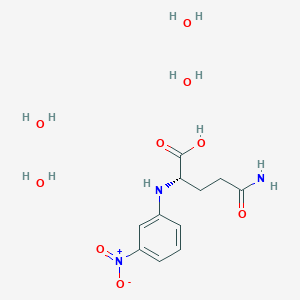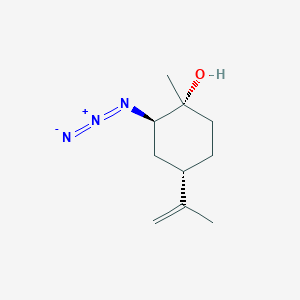![molecular formula C18H27FO2 B15161612 4-Ethoxy-2-fluoro-1-[(4-propylcyclohexyl)methoxy]benzene CAS No. 866947-43-5](/img/structure/B15161612.png)
4-Ethoxy-2-fluoro-1-[(4-propylcyclohexyl)methoxy]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethoxy-2-fluoro-1-[(4-propylcyclohexyl)methoxy]benzene is a synthetic organic compound characterized by its unique structure, which includes an ethoxy group, a fluoro substituent, and a propylcyclohexylmethoxy group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethoxy-2-fluoro-1-[(4-propylcyclohexyl)methoxy]benzene typically involves multiple steps, starting from commercially available precursors. A common synthetic route includes:
Formation of the Propylcyclohexylmethoxy Intermediate: This step involves the reaction of propylcyclohexanol with a suitable methoxylating agent under basic conditions to form the propylcyclohexylmethoxy intermediate.
Fluorination: The intermediate is then subjected to fluorination using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) to introduce the fluoro group.
Ethoxylation: Finally, the ethoxy group is introduced through an ethoxylation reaction using ethyl iodide and a strong base like sodium hydride.
Industrial Production Methods: Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 4-Ethoxy-2-fluoro-1-[(4-propylcyclohexyl)methoxy]benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluoro and ethoxy positions, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Substituted benzene derivatives.
Scientific Research Applications
4-Ethoxy-2-fluoro-1-[(4-propylcyclohexyl)methoxy]benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of liquid crystal materials for display technologies.
Mechanism of Action
The mechanism of action of 4-Ethoxy-2-fluoro-1-[(4-propylcyclohexyl)methoxy]benzene involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, its fluoro group can enhance binding affinity to certain proteins, while the ethoxy and propylcyclohexyl groups can modulate its solubility and membrane permeability.
Comparison with Similar Compounds
- 1-Ethoxy-2,3-difluoro-4-(trans-4-propylcyclohexyl)benzene
- 4-Ethoxy-2,3-difluoro-4’-(trans-4-propylcyclohexyl)biphenyl
Comparison: Compared to similar compounds, 4-Ethoxy-2-fluoro-1-[(4-propylcyclohexyl)methoxy]benzene is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of a single fluoro group, as opposed to multiple fluoro substituents, can result in different electronic properties and steric effects, making it a valuable compound for targeted applications.
Properties
CAS No. |
866947-43-5 |
|---|---|
Molecular Formula |
C18H27FO2 |
Molecular Weight |
294.4 g/mol |
IUPAC Name |
4-ethoxy-2-fluoro-1-[(4-propylcyclohexyl)methoxy]benzene |
InChI |
InChI=1S/C18H27FO2/c1-3-5-14-6-8-15(9-7-14)13-21-18-11-10-16(20-4-2)12-17(18)19/h10-12,14-15H,3-9,13H2,1-2H3 |
InChI Key |
WACUZISULVFJAN-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1CCC(CC1)COC2=C(C=C(C=C2)OCC)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[3-(Methoxyimino)propyl]-4-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B15161553.png)
acetate](/img/structure/B15161557.png)

![1-[3-(Methanesulfonyl)prop-1-en-2-yl]-4-nitrobenzene](/img/structure/B15161565.png)



![2-[1-(Naphthalen-2-yl)ethyl]-2H-1,3,2-benzodioxaborole](/img/structure/B15161587.png)
![4-Chloro-N-[1-chloro-2-(4-methylphenyl)-2-oxoethyl]benzamide](/img/structure/B15161592.png)
![tert-Butyl[(dec-2-en-1-yl)oxy]dimethylsilane](/img/structure/B15161605.png)

![2-[3-(Dibromomethyl)phenyl]-1,3-benzothiazole](/img/structure/B15161616.png)
